molecular formula C12H16N2O B118361 2-amino-N-cyclopentylbenzamide CAS No. 142141-37-5

2-amino-N-cyclopentylbenzamide

Cat. No. B118361
CAS RN: 142141-37-5
M. Wt: 204.27 g/mol
InChI Key: PHVOXPMLASKJCQ-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentylbenzamide is a chemical compound with the CAS Number: 142141-37-5 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 2-amino-N-cyclopentylbenzamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-amino-N-cyclopentylbenzamide is 1S/C12H16N2O/c13-11-8-4-3-7-10 (11)12 (15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-amino-N-cyclopentylbenzamide is a powder that is stored at room temperature . It has a melting point range of 157-160 degrees Celsius .

Scientific Research Applications

Anticonvulsant Activity

2-Amino-N-cyclopentylbenzamide and its derivatives demonstrate significant anticonvulsant effects. A study by Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant properties in mice. These compounds were tested against seizures induced by electroshock and pentylenetetrazole, with some showing potency comparable to established anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984).

Histone Deacetylase (HDAC) Inhibitors

Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type HDAC inhibitors featuring a sulfur-containing bicyclic arylmethyl moiety. These compounds, including one with a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group, showed promise in reducing the volume of human colon cancer HCT116 xenografts in nude mice (Kiyokawa et al., 2010).

Prodrug Development

Nielsen and Bundgaard (1986) explored 2-hydroxymethylbenzamides derived from various amines as potential prodrug models. These compounds, including some based on the 2-aminobenzamide structure, were evaluated for their ability to release therapeutic amines (Nielsen & Bundgaard, 1986).

Proteomic Analysis in Neurodegenerative Diseases

Shan et al. (2014) conducted a proteomic analysis using a 2-aminobenzamide HDAC inhibitor in Friedreich’s ataxia patient iPSC-derived neural stem cells. This study provides insights into the potential targets and pathways impacted by these compounds, highlighting their relevance in neurodegenerative disease research (Shan et al., 2014).

Crop Enhancement

Teixeira et al. (2018) studied the application of amino acids, including 2-aminobenzamides, in enhancing nitrogen metabolism and productivity in soybean crops. This research shows the potential of these compounds in improving agricultural yields (Teixeira et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-amino-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVOXPMLASKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361382
Record name 2-amino-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentylbenzamide

CAS RN

142141-37-5
Record name 2-amino-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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